2-(4-Bromophenyl)-5-butylpyridine 2-(4-Bromophenyl)-5-butylpyridine
Brand Name: Vulcanchem
CAS No.: 99217-22-8
VCID: VC6191020
InChI: InChI=1S/C15H16BrN/c1-2-3-4-12-5-10-15(17-11-12)13-6-8-14(16)9-7-13/h5-11H,2-4H2,1H3
SMILES: CCCCC1=CN=C(C=C1)C2=CC=C(C=C2)Br
Molecular Formula: C15H16BrN
Molecular Weight: 290.204

2-(4-Bromophenyl)-5-butylpyridine

CAS No.: 99217-22-8

Cat. No.: VC6191020

Molecular Formula: C15H16BrN

Molecular Weight: 290.204

* For research use only. Not for human or veterinary use.

2-(4-Bromophenyl)-5-butylpyridine - 99217-22-8

Specification

CAS No. 99217-22-8
Molecular Formula C15H16BrN
Molecular Weight 290.204
IUPAC Name 2-(4-bromophenyl)-5-butylpyridine
Standard InChI InChI=1S/C15H16BrN/c1-2-3-4-12-5-10-15(17-11-12)13-6-8-14(16)9-7-13/h5-11H,2-4H2,1H3
Standard InChI Key YHEMLKSKGNAPSO-UHFFFAOYSA-N
SMILES CCCCC1=CN=C(C=C1)C2=CC=C(C=C2)Br

Introduction

Structural and Molecular Characteristics

2-(4-Bromophenyl)-5-butylpyridine (C₁₅H₁₆BrN, molecular weight: 290.20 g/mol) features a pyridine core substituted with a bromine-bearing phenyl group and a linear butyl chain. The bromophenyl group introduces electron-withdrawing effects, influencing the pyridine ring’s electronic density and reactivity, while the butyl chain contributes steric bulk and lipophilicity.

Electronic and Steric Effects

The 4-bromophenyl group at position 2 creates a meta-directing effect on the pyridine ring, potentially guiding further electrophilic substitutions or metal-catalyzed couplings . The butyl group at position 5 enhances solubility in nonpolar solvents, as seen in analogs like 4-tert-butylpyridine, which exhibits a density of 0.923 g/mL and a boiling point of 196–197°C .

Crystallographic Considerations

While no single-crystal data exist for this compound, related palladium complexes with N-(4-bromophenyl)pyridine-2-carboxamidato ligands exhibit square-planar geometries, suggesting that steric interactions between substituents could influence molecular packing in the solid state .

Synthetic Methodologies

The synthesis of 2-(4-Bromophenyl)-5-butylpyridine likely involves multi-step strategies combining heterocycle formation and functionalization.

Pyridine Ring Construction

A Hantzsch-like condensation could assemble the pyridine core. For example, reacting 4-bromoacetophenone with an ammonium source and a β-ketoester derivative might yield dihydropyridine intermediates, which are subsequently oxidized to the aromatic pyridine . Alternatively, the Pfitzinger reaction, employed for quinoline synthesis in source , could be adapted using isatin derivatives and ketones bearing the butyl group.

Representative Reaction Scheme

  • Pyridine Formation:
    4-Bromoacetophenone + Ethyl acetoacetate + NH4OAcDihydropyridine intermediate\text{4-Bromoacetophenone + Ethyl acetoacetate + NH}_4\text{OAc} \rightarrow \text{Dihydropyridine intermediate}
    Oxidation (e.g., MnO2)2-(4-Bromophenyl)pyridine\text{Oxidation (e.g., MnO}_2\text{)} \rightarrow \text{2-(4-Bromophenyl)pyridine}

  • Butylation:
    2-(4-Bromophenyl)pyridine + 1-Bromobutane (AlCl3)2-(4-Bromophenyl)-5-butylpyridine\text{2-(4-Bromophenyl)pyridine + 1-Bromobutane (AlCl}_3\text{)} \rightarrow \text{2-(4-Bromophenyl)-5-butylpyridine}

Physicochemical Properties

Spectroscopic Characterization

  • ¹H NMR: Expected signals include aromatic protons (δ 7.5–8.5 ppm), butyl chain protons (δ 0.9–1.7 ppm), and coupling patterns indicative of substituent positions. Disappearance of NH peaks in analogous complexes confirms successful functionalization .

  • FT-IR: Key bands include C–Br stretch (~525 cm⁻¹), aromatic C=C (~1600 cm⁻¹), and aliphatic C–H (~2900 cm⁻¹) .

  • Mass Spectrometry: Molecular ion peak at m/z 290 (M⁺) and fragments corresponding to Br loss (m/z 210) and butyl cleavage.

Thermal and Solubility Data

PropertyValue (Predicted)Basis in Literature
Melting Point45–55°CAnalogous alkylpyridines
Boiling Point240–250°CHigher than 4-tert-butylpyridine
Solubility in Water<0.1 mg/mLHydrophobic substituents
Density1.12 g/cm³Bromine’s high atomic weight

Chemical Reactivity and Functionalization

Electrophilic Substitution

The electron-deficient pyridine ring favors substitutions at the para position relative to the nitrogen. Nitration or sulfonation would likely occur at position 4, guided by the bromophenyl group’s directing effects .

Cross-Coupling Reactions

The bromine atom serves as a handle for palladium-catalyzed couplings. For instance, a Heck reaction with alkenes or a Buchwald-Hartwig amination could diversify the molecule’s periphery, as demonstrated in palladium complexes .

Alkyl Chain Modifications

The butyl group may undergo oxidation to a carboxylic acid or ketone, enabling further derivatization. Source highlights similar transformations in quinoline systems.

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